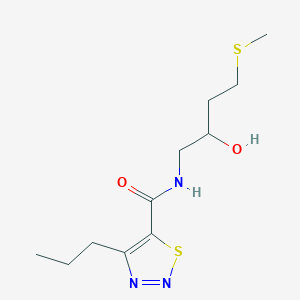

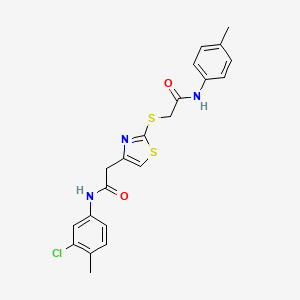

![molecular formula C25H27NO7 B2409101 Propyl 4-[7-hydroxy-2-methyl-8-(morpholin-4-ylmethyl)-4-oxochromen-3-yl]oxybenzoate CAS No. 845989-03-9](/img/structure/B2409101.png)

Propyl 4-[7-hydroxy-2-methyl-8-(morpholin-4-ylmethyl)-4-oxochromen-3-yl]oxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

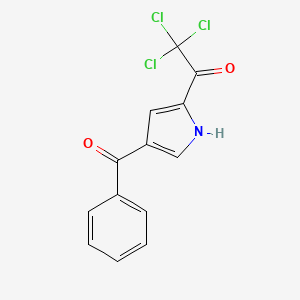

“Propyl 4-[7-hydroxy-2-methyl-8-(morpholin-4-ylmethyl)-4-oxochromen-3-yl]oxybenzoate” is a chemical compound with the molecular formula C25H27NO7 . It is derived from the compound 7-Hydroxy-4-(morpholin-4-ylmethyl)-2h-chromen-2-one .

Synthesis Analysis

The synthesis of similar compounds has been studied extensively. For instance, the synthesis of 7-hydroxy-4-substituted coumarins has been achieved using the Pechmann coumarin synthesis method . This method involves the condensation of ethyl 3-oxobutanoate with more nucleophilic resorcinol under the catalysis of various Lewis acids .Molecular Structure Analysis

The molecular structure of this compound can be deduced from its IUPAC name. It contains a chromen-3-yl group, which is a bicyclic compound consisting of a benzene ring fused to a heterocyclic pyran ring . The morpholin-4-ylmethyl group indicates the presence of a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom .Scientific Research Applications

Antibacterial and Antifungal Activities

Studies on derivatives of the chemical structure related to propyl 4-[7-hydroxy-2-methyl-8-(morpholin-4-ylmethyl)-4-oxochromen-3-yl]oxybenzoate have shown promising antibacterial and antifungal activities. For instance, a compound synthesized involving the morpholine moiety displayed moderate inhibition against Mycobacteria tuberculosis, with a minimum inhibitory concentration (MIC) of 25.00 μg/mL, suggesting its potential application in combating bacterial infections. This research also highlighted the importance of the 1,2,5-thiadiazole moiety, paving the way for the development of effective analogs for medicinal applications (Mali et al., 2019). Similarly, novel 1-(1H-benzoimidazol-1-yl)propan-2-one oxime-ethers containing the morpholine moiety have been synthesized and shown excellent antifungal activity against various pathogens, potentially offering a new avenue for antifungal drug development (Zhou et al., 2013).

Synthetic Methodologies and Chemical Properties

The synthesis of complex chemical structures featuring the morpholine moiety, similar to the one in this compound, has been explored in various studies. For example, the synthesis of 4-(3-chloro-4-fluorophenylamino)-7-methoxy-6-[3-(4-morpholinyl)propoxy]quinazoline (ZD1839) through a seven-step procedure highlights the synthetic accessibility and the potential of such compounds for further pharmaceutical applications (Ping, 2005). Another study demonstrated the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, incorporating the morpholine moiety and showing good to moderate activities against various microorganisms (Bektaş et al., 2007).

Environmental and Analytical Chemistry

In the environmental and analytical chemistry field, compounds with structures similar to this compound have been studied for their properties and behaviors. For instance, the study on the utilisation of propyl gallate as a novel selective collector for diaspore flotation demonstrated the potential environmental applications of such compounds, highlighting their selectivity and efficiency in mineral processing technologies (Lyu et al., 2019).

properties

IUPAC Name |

propyl 4-[7-hydroxy-2-methyl-8-(morpholin-4-ylmethyl)-4-oxochromen-3-yl]oxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27NO7/c1-3-12-31-25(29)17-4-6-18(7-5-17)33-23-16(2)32-24-19(22(23)28)8-9-21(27)20(24)15-26-10-13-30-14-11-26/h4-9,27H,3,10-15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFPGCLPDMCQDAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3CN4CCOCC4)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

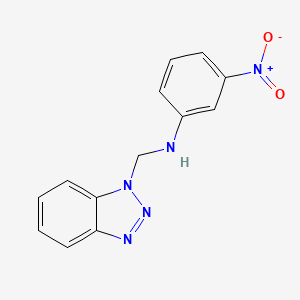

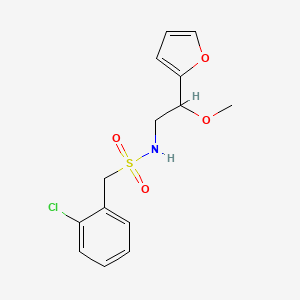

![(Z)-ethyl 4-(3-((3-(2-methoxyethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B2409025.png)

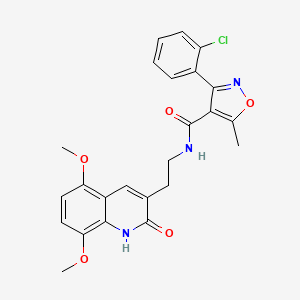

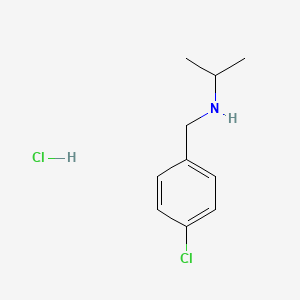

![1-(3-chlorophenyl)-N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2409026.png)

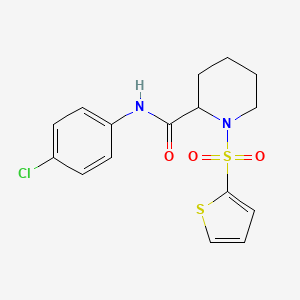

![1-(8-chloro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)-4-ethylpiperazine-2,3-dione](/img/structure/B2409035.png)

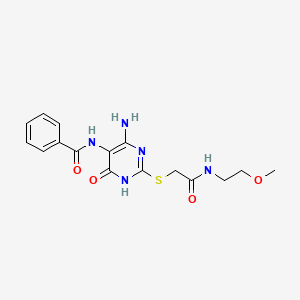

![N-((1H-benzo[d]imidazol-2-yl)methyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2409038.png)